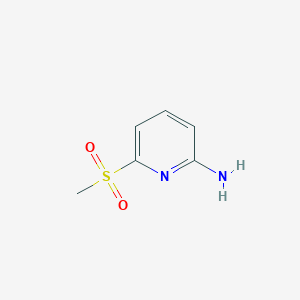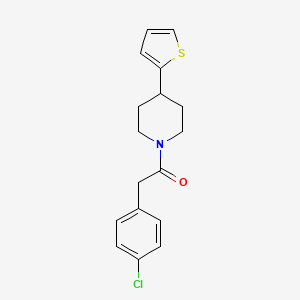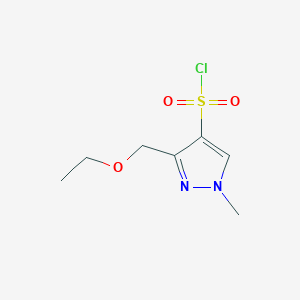
6-(Methylsulfonyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfonyl)pyridin-2-amine is a compound that can be associated with various chemical reactions and has potential relevance in the synthesis of different organic molecules. While the provided papers do not directly discuss 6-(Methylsulfonyl)pyridin-2-amine, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactivity of 6-(Methylsulfonyl)pyridin-2-amine.
Synthesis Analysis
The synthesis of related compounds, such as 1-(2-pyridinyl)ethylamines, involves stereospecific substitutions of optically pure methanesulfonates with various amines, which suggests that similar methodologies could be applied to the synthesis of 6-(Methylsulfonyl)pyridin-2-amine . Additionally, the synthesis of β-methylsulfonylated N-heterocycles from saturated cyclic amines with the insertion of sulfur dioxide indicates that methylsulfonyl groups can be introduced into heterocyclic compounds, which is relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(Methylsulfonyl)pyridin-2-amine can be deduced from X-ray analysis, as demonstrated in the synthesis of a tris-sulfonyl derivative from 2,6-diamino-4-methyl-3-pyridinecarbonitrile . This suggests that X-ray crystallography could be a valuable tool in determining the precise molecular structure of 6-(Methylsulfonyl)pyridin-2-amine.
Chemical Reactions Analysis
Chemoselective reactions described in the literature indicate that the presence of a methylsulfonyl group can influence the selectivity of nucleophilic aromatic substitution (SNAr) reactions . For instance, primary aliphatic amines have been shown to selectively displace the sulfone group in certain conditions, which could be relevant when considering the chemical reactivity of 6-(Methylsulfonyl)pyridin-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Methylsulfonyl)pyridin-2-amine can be inferred from related compounds. For example, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveal the importance of hydrogen bonding and the role of sulfonate groups in molecular interactions . These insights can be applied to predict the solubility, stability, and potential intermolecular interactions of 6-(Methylsulfonyl)pyridin-2-amine.
Aplicaciones Científicas De Investigación
Chemoselective Reactions
6-(Methylsulfonyl)pyridin-2-amine is involved in various chemoselective reactions. For instance, its related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, undergoes selective SNAr reactions with amines. Weak bases like anilines and secondary aliphatic amines selectively displace the chloride group in these reactions (Baiazitov et al., 2013).
Potential Antitrypanosomal Agents
Research on 2-aminopyridines, closely related to 6-(Methylsulfonyl)pyridin-2-amine, has identified them as potential antitrypanosomal agents. A compound identified as MMV010576, a derivative of this class, showed potent antitrypanosomal activity distinct from its antiplasmodial properties (Veale et al., 2019).
Sulfur-Containing Derivatives
Sulfur-containing derivatives of 6-(Methylsulfonyl)pyridin-2-amine and its analogs have shown significant antifungal and antibacterial properties. Additionally, these derivatives have applications as herbicides, plant growth regulators, and in phase-transfer catalysis of SN2 reactions (Ban-Oganowska, 1996).
Formation of Aminals
Another interesting application is the formation of aminals via Pummerer rearrangement. The reaction of certain aminopyridines with acid chlorides in the presence of a tertiary base such as pyridine can lead to the formation of these unique aminals (Rakhit et al., 1979).
Direcciones Futuras
Propiedades
IUPAC Name |
6-methylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYDWBZWBNWTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)
![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)
![3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3013800.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)
![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)
